cis-Cyclobutane-1,2-dicarboxylic acid (CAS 1461-94-5) is a highly specialized aliphatic dicarboxylic acid characterized by a strained four-membered ring with two adjacent carboxylic groups in a strict cis configuration. In industrial procurement and advanced materials research, it is primarily sourced as a direct precursor for cis-cyclobutane-1,2-dicarboxylic anhydride, a critical building block for high-performance polyimides, recyclable thermosets, and deep-UV photoresists. Unlike standard linear or aromatic diacids, the cyclobutane core introduces unique thermocleavable and photolabile properties into polymer backbones, while its aliphatic nature ensures high optical transparency and low dielectric constants in advanced coatings [1].
Substituting cis-cyclobutane-1,2-dicarboxylic acid with its trans isomer (CAS 1124-13-6) or the more common cyclobutane-1,1-dicarboxylic acid results in immediate process failure for anhydride-dependent workflows. The trans isomer cannot undergo intramolecular dehydration to form a monomeric five-membered anhydride ring due to prohibitive steric strain, rendering it useless for standard polyimide condensation pathways [1]. Furthermore, generic aromatic substitutes like phthalic acid fail to provide the deep-UV photodegradability (<280 nm cleavage) and specific thermal recycling triggers (~300 °C cleavage) inherent to the cyclobutane ring. Buyers must also ensure strict process control, as exposure to strong acids at elevated temperatures (e.g., concentrated HCl at 190 °C) will irreversibly isomerize the cis compound into the unreactive trans form[2].
The primary procurement driver for the cis isomer is its ability to quantitatively form cis-cyclobutane-1,2-dicarboxylic anhydride upon dehydration. While the cis isomer readily yields the cyclic anhydride (boiling point 120-150 °C at 40 mm Hg), the trans isomer is geometrically locked and cannot form the monomeric anhydride, instead forming polymeric anhydrides or failing to react under standard conditions .
| Evidence Dimension | Monomeric Anhydride Formation Capability |
| Target Compound Data | Readily forms 5-membered cyclic anhydride |
| Comparator Or Baseline | trans-cyclobutane-1,2-dicarboxylic acid (Fails to form monomeric anhydride) |
| Quantified Difference | Binary (Go/No-Go) for cyclic anhydride synthesis |
| Conditions | Standard dehydration conditions (e.g., heating or chemical dehydration) |
Buyers synthesizing cyclobutane-based polyimides or epoxy hardeners must procure the cis isomer, as the trans isomer cannot yield the required anhydride monomer.
Polymers incorporating the cis-cyclobutane-1,2-dicarboxylate motif exhibit highly specific degradation pathways not found in standard aliphatic or aromatic polyesters. Under deep-UV irradiation (<280 nm) or thermal stress (~300 °C), the cyclobutane ring undergoes targeted cleavage. In contrast, standard aromatic baselines like phthalic acid derivatives remain stable, lacking these built-in recycling or photoresist triggers[1].
| Evidence Dimension | Polymer Backbone Cleavage Trigger |
| Target Compound Data | Cleaves at <280 nm UV or ~300 °C |
| Comparator Or Baseline | Phthalic acid / standard aliphatic diacids (No cyclobutane cleavage mechanism) |
| Quantified Difference | Enables controlled degradation at specific UV/thermal thresholds |
| Conditions | Incorporated into epoxy or polyester thermosets |
Procuring this specific cyclobutane compound allows manufacturers to engineer positive photoresists and recyclable thermosets that cleanly degrade under targeted stimuli.
Because the cis isomer can isomerize to the trans form under harsh acidic conditions, verifying isomeric purity is critical upon procurement. The interaction of the adjacent carboxyl groups in the cis configuration leads to distinct fragmentation patterns of the molecular ions in mass spectrometry, allowing precise analytical differentiation and QA/QC verification against the trans isomer .
| Evidence Dimension | MS Fragmentation Pattern |
| Target Compound Data | Distinct carboxyl interaction fragments present |
| Comparator Or Baseline | trans-cyclobutane-1,2-dicarboxylic acid (Lacks specific cis interaction fragments) |
| Quantified Difference | Clear spectral differentiation for QA/QC |
| Conditions | Mass spectrometry of molecular ions |
Provides a reliable analytical QC method for buyers to verify that batches have not undergone unwanted isomerization during synthesis or storage.
Compared to fully flexible aliphatic diacids or rigid aromatic diacids (like phthalic acid), cis-cyclobutane-1,2-dicarboxylic acid offers a unique semi-rigid structure. When converted to polyimides, this aliphatic ring prevents the charge-transfer complexes typical of aromatic polyimides, resulting in high optical transparency and lower dielectric constants while maintaining necessary thermal stability [1].
| Evidence Dimension | Optical and Dielectric Performance in Polymers |
| Target Compound Data | High transparency, low dielectric constant (aliphatic semi-rigid) |
| Comparator Or Baseline | Phthalic acid derivatives (Lower transparency due to aromatic charge transfer) |
| Quantified Difference | Elimination of visible light absorption typical of aromatic polyimides |
| Conditions | Polyimide film formulations |
It is the optimal precursor for buyers formulating colorless, transparent polyimide (CPI) films for flexible displays and optoelectronics.
Used as the direct precursor to cis-cyclobutane-1,2-dicarboxylic anhydride for polymerizing highly transparent, low-dielectric polyimide films used in flexible electronics and displays, where aromatic alternatives fail optical requirements [1].
Incorporated into polymer backbones where its specific ~300 °C thermocleavability or <280 nm deep-UV photodegradability acts as a built-in 'kill switch' for material recycling or positive photoresist development [2].
Utilized in the synthesis of specific active pharmaceutical ingredients (APIs) or metal complexes where the 1,2-cis geometry is strictly required for target binding, distinguishing it from the 1,1-geometry used in standard carboplatin analogs .
Corrosive